N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound The chemical structure of this compound includes a benzyloxyphenyl group, a pyrrolidine-1-carbonyl group, and a 1,8-naphthyridin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps. The process often begins with the preparation of intermediate compounds through a series of reactions, including aromatic substitution and cyclization reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous-flow reactors. The use of catalysts, efficient purification techniques, and process optimization are essential to achieve high efficiency and cost-effectiveness in industrial settings. Specialized equipment for handling sensitive intermediates and controlling reaction conditions is often required.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Cyclization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and catalysts are tailored to drive the desired chemical transformations effectively.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the compound's properties.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its potential effects on cellular processes and interactions with biomolecules.
Medicine: : Studied for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding. Understanding the detailed mechanism requires investigating the compound's binding affinity, conformational changes, and downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can be compared to other similar compounds based on its structure and properties. Similar compounds include:
4-Phenyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-7-amine
4-(Benzyloxy)phenyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-7-amine
Compared to these similar compounds, this compound may exhibit unique chemical reactivity and biological activity due to the specific arrangement of functional groups in its structure. This uniqueness can translate to distinct applications and mechanisms of action.
Conclusion
This compound is a multifaceted compound with significant relevance across various scientific fields. Its synthesis, reactions, and applications make it a valuable subject for ongoing research and development. The compound's distinct properties set it apart from similar molecules, potentially unlocking new avenues for exploration in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[7-methyl-4-(4-phenylmethoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-19-9-14-23-25(24(17-28-26(23)29-19)27(32)31-15-5-6-16-31)30-21-10-12-22(13-11-21)33-18-20-7-3-2-4-8-20/h2-4,7-14,17H,5-6,15-16,18H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPELIQPCLTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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